2,2-Dimethyl-1-phenylpentan-1-one
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Overview
Description
2,2-Dimethyl-1-phenylpentan-1-one is an organic compound with the molecular formula C13H18O. It is a ketone characterized by a phenyl group attached to a pentanone backbone with two methyl groups at the second carbon position. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-phenylpentan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene and 2,2-dimethylpentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction mixture is then subjected to distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-phenylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with H2SO4, halogenation with Cl2 or Br2 in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl group.
Scientific Research Applications
2,2-Dimethyl-1-phenylpentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-phenylpentan-1-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenyl group can undergo electrophilic aromatic substitution. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1-phenylpropan-1-one
- 2,2-Dimethyl-1-phenylbutan-1-one
- 2,2-Dimethyl-1-phenylhexan-1-one
Uniqueness
2,2-Dimethyl-1-phenylpentan-1-one is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The presence of two methyl groups at the second carbon position enhances its steric hindrance, affecting its reactivity and interactions with other molecules.
Properties
CAS No. |
29162-77-4 |
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Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2,2-dimethyl-1-phenylpentan-1-one |
InChI |
InChI=1S/C13H18O/c1-4-10-13(2,3)12(14)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
InChI Key |
JGRKYPPPPLWDBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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